molecular formula C21H16ClN3O2 B5186729 4-(4-chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine CAS No. 5986-31-2

4-(4-chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine

Cat. No. B5186729
CAS RN: 5986-31-2
M. Wt: 377.8 g/mol
InChI Key: PYYXCLQARLIQEP-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, commonly known as CNDP1, is a benzodiazepine derivative that has been synthesized and extensively studied for its potential applications in scientific research. This compound has been found to exhibit promising pharmacological properties, making it a valuable tool for investigating various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Synthesis Techniques : Novel synthesis methods have been developed for benzodiazepines, including variants like 4-(4-chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine. These syntheses often involve reactions of substituted aminobenzenethiols with α,β-unsaturated ketones, followed by analytical and spectral characterization (Pant, Godwal, & Sanju, 2021).

  • Antimicrobial Properties : Some synthesized benzodiazepines have shown notable antimicrobial activities. For example, certain compounds demonstrated good antifungal activity against Candida albicans, indicating their potential use in treating fungal infections (Pant, Godwal, & Sanju, 2021).

Anti-Inflammatory Applications

  • Anti-Inflammatory Effects : Research has shown that certain benzodiazepine derivatives, including those containing 4-chlorophenyl and 4-nitrophenyl groups, exhibit significant anti-inflammatory activity. This is especially true when these compounds contain electron-withdrawing groups such as nitro and chloro (Kumar & Ishwarbhat, 2016).

Structural and Conformational Studies

  • Molecular Structure Analysis : Detailed studies of the molecular structure of various benzodiazepine derivatives, including those similar to 4-(4-chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine, have been conducted. These studies often involve X-ray crystallography to understand the conformation and bonding within these molecules (Parvez, Umbreen, & Ansari, 2003).

Potential for Novel Drug Development

  • Calcium Channel Blocking : Research indicates that certain benzodiazepine derivatives act as calcium channel blockers, suggesting their potential application in cardiovascular diseases. These compounds are synthesized from various reactants, including aminothiophenol, and evaluated for their biological activity (Atwal, Bergey, Hedberg, & Moreland, 1987).

  • derivatives-jung/5ac8bdf4b592574394eea45b15c48322/?utm_source=chatgpt).

properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2/c22-16-9-5-14(6-10-16)20-13-21(15-7-11-17(12-8-15)25(26)27)24-19-4-2-1-3-18(19)23-20/h1-12,21,24H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYXCLQARLIQEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387069
Record name 4-(4-Chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine

CAS RN

5986-31-2
Record name 4-(4-Chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(4-chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
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4-(4-chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
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4-(4-chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine
Reactant of Route 6
4-(4-chlorophenyl)-2-(4-nitrophenyl)-2,3-dihydro-1H-1,5-benzodiazepine

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